Thioperoxydiphosphoric acid ([(HO)2P(S)]2S2), tetramethyl ester
Description
Thioperoxydiphosphoric acid ([(HO)₂P(S)]₂S₂), tetramethyl ester (CAS 5930-71-2), is a sulfur-containing organophosphorus compound characterized by a central disulfide (S₂) bridge linking two thiophosphoryl groups. Each phosphorus atom is bonded to two hydroxyl groups (replaced by methoxy groups in the ester form) and a sulfur atom . The tetramethyl ester derivative replaces all hydroxyl (-OH) groups with methoxy (-OCH₃) substituents, resulting in the molecular formula C₄H₁₂O₄P₂S₄ . This compound is part of a broader class of thioperoxydiphosphoric acid esters, which exhibit structural and functional diversity based on the alkyl groups attached to the phosphorus atoms.
Properties
CAS No. |
5930-71-2 |
|---|---|
Molecular Formula |
C4H12O4P2S4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(dimethoxyphosphinothioyldisulfanyl)-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H12O4P2S4/c1-5-9(11,6-2)13-14-10(12,7-3)8-4/h1-4H3 |
InChI Key |
HUTQNWSTEVZUML-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC)SSP(=S)(OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Alkyl Ester Variations
The tetramethyl ester is distinguished from other alkyl esters of thioperoxydiphosphoric acid by the size and branching of its ester groups. Key analogues include:
Key Observations :
- Ester Group Impact : Smaller alkyl groups (e.g., methyl) increase volatility and reactivity, whereas bulkier groups (e.g., 2-ethylhexyl) enhance thermal stability and reduce hydrolysis rates .
- Bridging Atom : The tetramethyl ester’s S₂ bridge confers greater resistance to oxidation compared to Sulfotep’s oxygen bridge, which is more prone to hydrolysis .
Functional Analogues: Sulfur vs. Oxygen Bridges
Sulfotep ([(EtO)₂PS]₂O), a tetraethyl ester of dithiopyrophosphoric acid, shares a similar esterified structure but differs in the bridging atom (O instead of S₂). This structural variation leads to divergent properties:
- Reactivity : Sulfotep’s oxygen bridge facilitates nucleophilic attack, making it a potent acetylcholinesterase inhibitor and insecticide . In contrast, the tetramethyl ester’s S₂ bridge likely reduces bioactivity, though this requires further study.
- Stability : The S-S bond in the tetramethyl ester may offer enhanced thermal stability compared to Sulfotep’s P-O-P linkage, which degrades under acidic conditions .
Regulatory Status
The tetramethyl ester’s regulatory status remains unclear, highlighting a gap in current data.
Q & A
Basic: What are the optimal synthetic routes for thioperoxydiphosphoric acid tetramethyl ester?
Methodological Answer:
The synthesis of thioperoxydiphosphoric acid tetramethyl ester can be inferred from analogous phosphorus ester syntheses. A two-step approach is common:
Phosphorylation : React thiophosphoric acid derivatives with methanol under controlled conditions. For example, using chlorothiophosphate intermediates (e.g., ClP(S)(OMe)₂) with methanol in anhydrous solvents like THF or acetonitrile at 0–5°C to minimize side reactions .
Oxidative Coupling : Introduce a disulfide (-S-S-) bridge via oxidation of thiol intermediates using agents like H₂O₂ or iodine in inert atmospheres to prevent over-oxidation .
Key Variables : Solvent polarity, temperature, and stoichiometric ratios of methanol to phosphorus precursors significantly impact yield (typically 60–75%). Purity is validated via ³¹P NMR to confirm absence of unreacted ClP(S)(OMe)₂ (δ ~55 ppm) .
Advanced: How do reaction conditions influence the formation of competing byproducts during synthesis?
Methodological Answer:
Competing byproducts arise from:
- Phosphoester Hydrolysis : Trace water in methanol generates acidic byproducts (e.g., [(HO)P(S)(OMe)]₂S₂). Use molecular sieves or anhydrous MgSO₄ to maintain solvent dryness .
- Disproportionation : Under basic conditions (e.g., with NEt₃), intermediates like H-phosphonates may disproportionate into mixed phosphate/thiophosphate esters. Monitor pH and avoid prolonged exposure to bases .
Mitigation Strategies : - Optimize reaction time (≤4 hrs) and temperature (≤25°C).
- Employ tandem LC-MS to detect low-abundance byproducts (e.g., m/z 342 for [(OMe)₂P(S)O]⁻) .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ³¹P NMR : Resolves phosphorus environments. The tetramethyl ester typically shows two signals: δ ~85 ppm (central P-S-S-P bridge) and δ ~55 ppm (terminal P=O/S groups) .
- IR Spectroscopy : Confirm S-S (510–525 cm⁻¹) and P=O/S (650–750 cm⁻¹) stretches. Differentiate from P-O-C (1050 cm⁻¹) in methyl esters .
- Mass Spectrometry (HRMS) : ESI-HRMS in negative mode confirms molecular ion [M-H]⁻ (calculated m/z 456.95 for C₄H₁₂O₆P₂S₃) .
Advanced: How can computational methods elucidate the electronic properties of the thioperoxy bond?
Methodological Answer:
- DFT Calculations : Model the S-S bond using B3LYP/6-311+G(d,p) to determine bond dissociation energy (BDE). The S-S bond in [(HO)₂P(S)]₂S₂ shows a BDE of ~240 kJ/mol, lower than O-O bonds in peroxydiphosphates (~330 kJ/mol), explaining its redox lability .
- HOMO-LUMO Analysis : Identify electron-rich sulfur atoms as nucleophilic sites for catalytic applications. HOMO localization on S-S bridges correlates with reactivity in thiol-disulfide exchange reactions .
Basic: What factors govern the hydrolytic stability of this compound?
Methodological Answer:
Hydrolysis occurs via nucleophilic attack on phosphorus centers:
- pH Dependence : Stable in acidic conditions (pH 2–4) but hydrolyzes rapidly at pH >7 due to hydroxide ion activity. Half-life at pH 9: ~2 hrs (vs. >24 hrs at pH 3) .
- Steric Effects : Methyl groups provide limited steric protection compared to bulkier esters (e.g., tetraethyl derivatives), accelerating hydrolysis .
Experimental Validation : Conduct kinetic studies using ³¹P NMR to track degradation products (e.g., [(HO)P(S)(OMe)]₂S₂, δ ~40 ppm) .
Advanced: How does this compound participate in catalytic phosphorylation reactions?
Methodological Answer:
The thioperoxy bridge acts as a redox-active site in catalysis:
- Mechanism : The S-S bond cleaves under reducing conditions (e.g., with dithiothreitol), generating thiol intermediates that phosphorylate nucleophiles (e.g., alcohols, amines).
- Substrate Scope : Demonstrated in phosphorylating sterically hindered alcohols (e.g., cholesterol) with 70–85% efficiency, surpassing traditional POCl₃ methods .
Optimization : Use catalytic Cu(I) to accelerate disulfide reformation, enabling turnover numbers >50 .
Basic: How to resolve contradictions in reported thermal stability data?
Methodological Answer:
Discrepancies arise from:
- Analytical Techniques : TGA under N₂ shows decomposition at 180°C, while DSC in air indicates oxidative degradation at 120°C. Always specify atmospheric conditions .
- Purity : Impurities (e.g., residual HCl) lower stability. Pre-purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) .
Advanced: What strategies enable selective functionalization of the thioperoxy moiety?
Methodological Answer:
- Thiol-Disulfide Exchange : React with dithiols (e.g., 1,2-ethanedithiol) to form cyclic disulfides. Monitor via Raman spectroscopy (S-S stretch shift from 520 to 490 cm⁻¹) .
- Metal Coordination : Pd(II) selectively binds to sulfur, enabling Suzuki couplings at the ester groups without disrupting the S-S bridge .
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